molecular formula C15H17NO2 B2543739 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1226064-61-4

5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2543739
M. Wt: 243.306
InChI Key: QOSHMMZGXHEYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid" is a derivative of pyrrole carboxylic acid, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The tert-butyl group attached to the phenyl ring is a common structural motif that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrrole carboxylic acid derivatives can be achieved through various methods. One such method is the one-step continuous flow synthesis, which allows for the direct formation of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the HBr byproduct from the Hantzsch reaction to hydrolyze tert-butyl esters in situ, providing the corresponding acids in a single microreactor . Another approach involves the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which leverages the bulky tert-butyl group to direct selective substitutions at the desired positions on the pyrrole ring .

Molecular Structure Analysis

The molecular structure of pyrrole carboxylic acid derivatives can be characterized using various spectroscopic techniques. For instance, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate was confirmed by high-resolution mass spectrometry, 1H- and 13C-NMR, HSQC, and IR spectroscopy . The solid-state structures of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been investigated, revealing the influence of phenyl ring substitution on the formation of one-, two-, and three-dimensional networks through consistent bidentate hydrogen-bonded contacts .

Chemical Reactions Analysis

Pyrrole carboxylic acid derivatives can undergo various chemical reactions. For example, the reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen can yield 5-substituted pyrroles, which serve as precursors for compounds like prodigiosin . Additionally, the Mukaiyama crossed-aldol-type reaction has been used to synthesize 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with diastereoselectivity, demonstrating the synthetic utility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole carboxylic acid derivatives are influenced by their molecular structure. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized by X-ray diffraction studies, which provided insights into its crystalline structure and intermolecular hydrogen bonds . The diastereoselective synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters has been achieved using benign solvents, highlighting the importance of solvent choice in influencing reaction outcomes and environmental impact .

Scientific Research Applications

Synthesis and Building Blocks

A regio-selective synthesis approach was developed for novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing the bulky tert-butyl moiety to direct selective substitutions, providing a building block for further chemical synthesis (Nguyen, Schiksnis, & Michelotti, 2009). Additionally, organocatalyzed synthesis methods have been disclosed for tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, highlighting the use of bifunctional noncovalent organocatalysts in producing racemic mixtures of these compounds (Hozjan et al., 2023).

Chemical Structure and Properties

Research into the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine led to the synthesis of highly water-soluble stable free radicals, such as potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, demonstrating the parent carboxylic acid's persistence in water at various pH levels (Marx & Rassat, 2002). This underlines the compound's potential in creating stable, water-soluble materials for scientific applications.

Synthetic Utility and Applications

A novel synthesis approach for functionalised 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters was developed, showcasing a one-pot strategy that delivers amidines bearing three contiguous stereocenters, utilizing benign solvents and operating under metal-free conditions. This method demonstrates the synthetic utility of such compounds, potentially applicable in a variety of chemical and pharmaceutical research areas (Meninno et al., 2021).

Advanced Materials Development

Synthetic strategies involving the synthesis of novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates reveal the unique structure imparted by the combination of bulky tert-butyl substituent and carboxyl group. These compounds demonstrate higher solubility in various solvents and potential applications in sensorics, smart materials production, and as part of molecular magnets, highlighting the versatility of 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid derivatives in material science (Vashurin et al., 2018).

Safety And Hazards

The safety and hazards associated with similar compounds can vary widely. Some may be relatively safe to handle with appropriate precautions, while others may be toxic or corrosive .

Future Directions

The future directions for research on similar compounds could involve exploring their potential uses in various fields, such as medicine, materials science, and environmental science. This could involve developing new synthesis methods, studying their properties in more detail, or investigating their interactions with other substances .

properties

IUPAC Name

5-(4-tert-butylphenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(16-12)14(17)18/h4-9,16H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSHMMZGXHEYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid

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